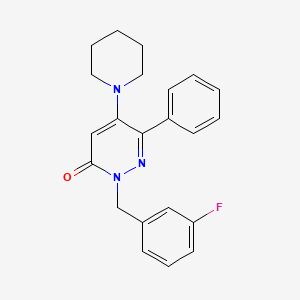

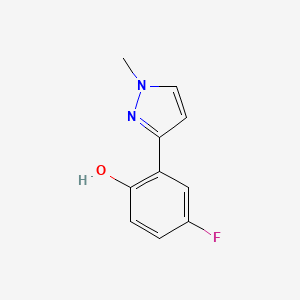

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

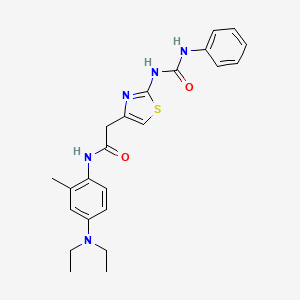

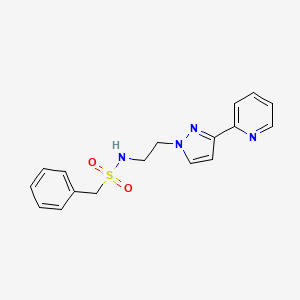

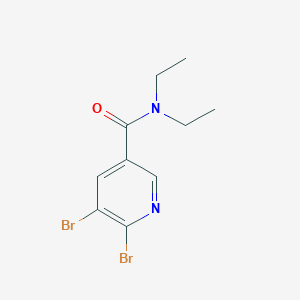

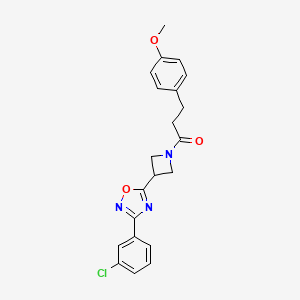

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a halo-substituted phenolic pyrazole derivative . It is a solid compound with the linear formula C10H9FN2O . It is also known as 3-(5-Fluoro-2-hydroxyphenyl)pyrazole .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is represented by the SMILES stringCc1cc ( [nH]n1)-c2cc (F)ccc2O . This indicates that the compound contains a methyl group (CH3-) attached to a pyrazole ring, which is further connected to a phenol group with a fluorine atom. Physical And Chemical Properties Analysis

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol: has been studied for its potential as an antimicrobial agent. Compounds with the pyrazole moiety have shown effectiveness against a variety of microbial strains . This compound’s structural framework is conducive to chemical modifications that can enhance its antimicrobial properties, making it a valuable candidate for developing new antimicrobial drugs.

Antifungal and Agrochemical Development

The antifungal properties of pyrazole derivatives make them promising candidates for agrochemical applications . They can be used to develop new fungicides that protect crops from fungal pathogens, thereby contributing to agricultural sustainability and food security.

Material Science

In material science, 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol serves as a building block for creating novel materials. Its halo-substituted phenolic pyrazole structure is useful in synthesizing compounds with specific physical properties for industrial applications .

Pharmaceutical Research

This compound is a key intermediate in pharmaceutical research, particularly in the synthesis of drugs with imidazole rings . Imidazole derivatives are known for their therapeutic potential, including antibacterial, anti-inflammatory, and antitumor activities.

Chemical Synthesis

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol: is an important synthon in organic chemistry. It is used in various chemical synthesis processes due to its reactivity and ability to form multiple bonds, aiding in the creation of complex organic molecules .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like tyrosine kinases . These enzymes play a crucial role in signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving tyrosine kinases , which are involved in various cellular processes, including cell growth and differentiation.

Result of Action

Similar compounds have shown potential antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol . These factors can include pH, temperature, and the presence of other substances that can interact with the compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Eigenschaften

IUPAC Name |

4-fluoro-2-(1-methylpyrazol-3-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXGWFRTSDIJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=C(C=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)

![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)